

# WH-4-023: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: WH-4-023

Cat. No.: B15544187

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CAS Number: 837422-57-8

This technical guide provides an in-depth overview of **WH-4-023**, a potent and selective dual inhibitor of Lck and Src kinases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

## Core Compound Information

**WH-4-023**, with the CAS number 837422-57-8, is a small molecule inhibitor belonging to the 2-aminopyrimidine carbamate class.<sup>[1][2]</sup> It is recognized for its high potency against Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.<sup>[1][3][4][5]</sup>

## Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2,6-dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate	[3]
Molecular Formula	C <sub>32</sub> H <sub>36</sub> N <sub>6</sub> O <sub>4</sub>	[3][6]
Molecular Weight	568.67 g/mol	[3][4]
Appearance	White to beige powder	[7]
Solubility	Soluble in DMSO (up to 100 mM)	

## Biological Activity and Mechanism of Action

**WH-4-023** functions as a potent inhibitor of several key kinases, with primary activity against Lck and Src.[1][3][4][5] It also demonstrates inhibitory effects on Salt-Inducible Kinases (SIKs).[1][4] The compound binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[3]

## Kinase Inhibitory Profile

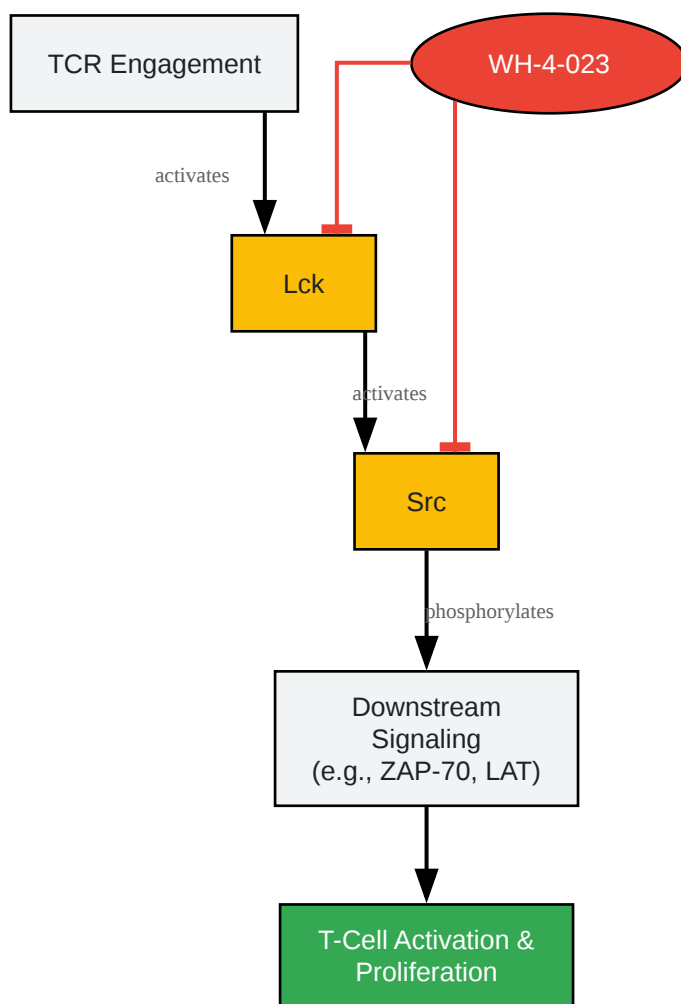
The inhibitory activity of **WH-4-023** has been quantified against a panel of kinases, highlighting its potency and selectivity.

Target Kinase	IC <sub>50</sub> (nM)	Reference
Lck	2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Src	6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SIK1	10	<a href="#">[1]</a> <a href="#">[4]</a>
SIK2	22	<a href="#">[1]</a> <a href="#">[4]</a>
SIK3	60	<a href="#">[1]</a> <a href="#">[4]</a>
p38α	>1,300	<a href="#">[6]</a>
KDR (VEGFR2)	>650	<a href="#">[6]</a>

**WH-4-023** exhibits over 300-fold selectivity for Lck/Src over p38α and KDR.[\[3\]](#)[\[4\]](#)

## Key Signaling Pathways

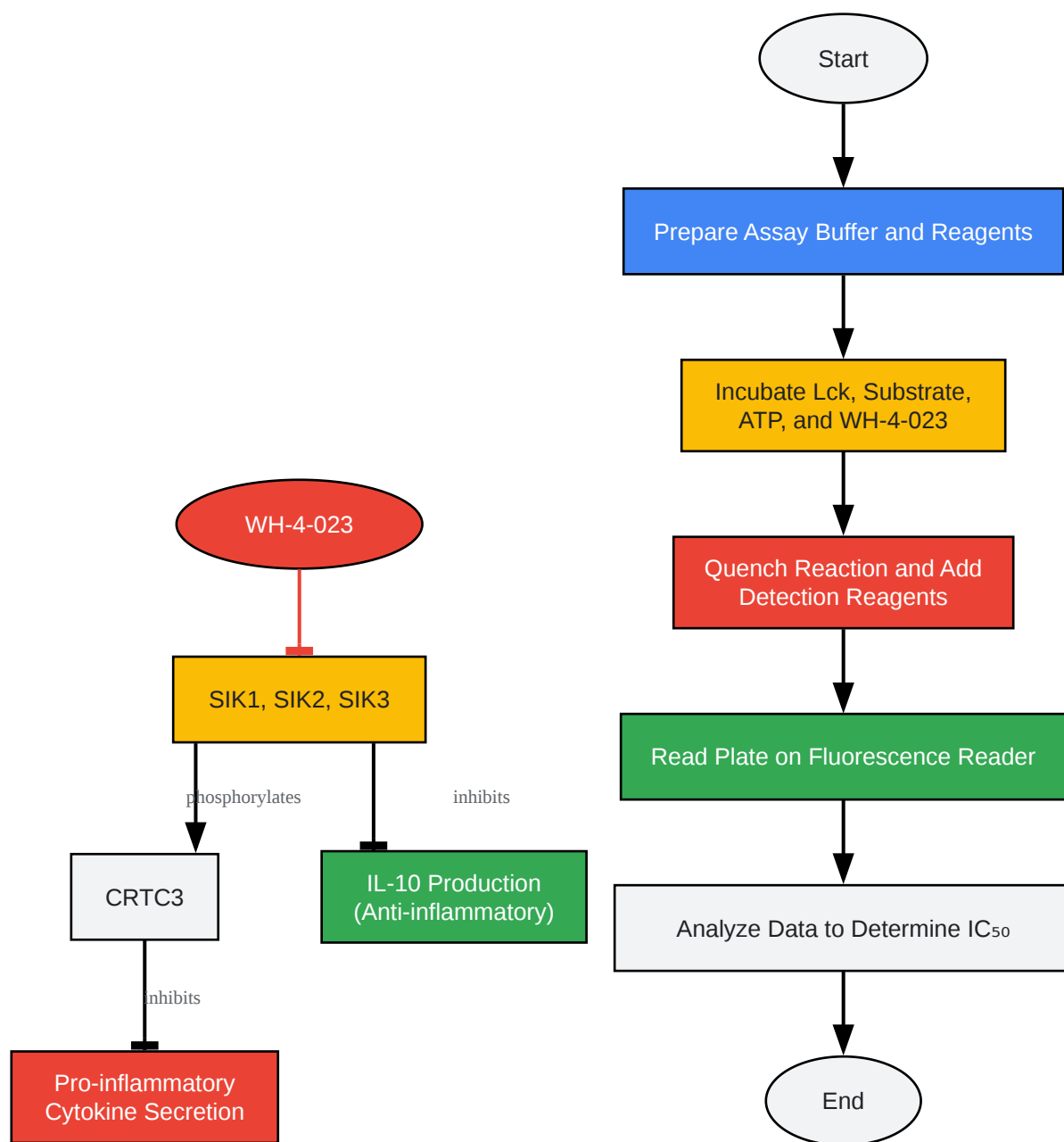
Lck and Src are critical components of T-cell receptor (TCR) signaling. Inhibition of these kinases by **WH-4-023** can modulate T-cell activation and proliferation.



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#### Inhibition of T-Cell Receptor Signaling by **WH-4-023**.

**WH-4-023**'s inhibition of SIKs can influence macrophage polarization. SIKs are known to restrict the formation of regulatory macrophages. By inhibiting SIKs, **WH-4-023** can promote an anti-inflammatory phenotype.[1]



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